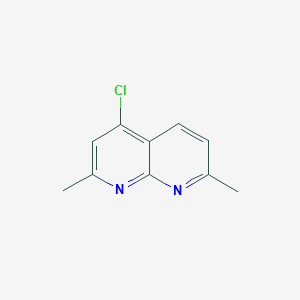
4-chloro-2,7-dimethyl-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,7-dimethyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and are used in various medicinal and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,7-dimethyl-1,8-naphthyridine typically involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by chlorination and methylation steps . The reaction conditions often include the use of solvents like dioxane and reagents such as selenium dioxide for oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2,7-dimethyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: Using reagents like selenium dioxide in dioxane to form aldehydes.
Reduction: Typically involves hydrogenation reactions.
Substitution: Halogen substitution reactions using nucleophiles like methanolic potassium hydroxide.
Common Reagents and Conditions
Oxidation: Selenium dioxide in dioxane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Methanolic potassium hydroxide at room temperature.
Major Products
Oxidation: 4-Methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde.
Substitution: 2,7-Dimethyl-4-methoxy-1,8-naphthyridine.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,7-dimethyl-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: Used as a core structure in the synthesis of potential anticancer agents.
Material Science: Employed in the development of light-emitting diodes and dye-sensitized solar cells.
Biological Research: Investigated for its cytotoxic activity against cancer cell lines.
Wirkmechanismus
The mechanism of action of 4-chloro-2,7-dimethyl-1,8-naphthyridine involves its interaction with molecular targets such as topoisomerase II. The compound intercalates with DNA, inhibiting the enzyme’s activity and leading to the disruption of DNA replication and cell division . This mechanism is similar to that of other naphthyridine derivatives used in anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Dimethyl-1,8-naphthyridine
- 4-Chloro-2-methyl-1,8-naphthyridine
- 2,7-Diamino-1,8-naphthyridine
Uniqueness
4-Chloro-2,7-dimethyl-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chloro and methyl groups at positions 4 and 2,7, respectively, make it a valuable intermediate in the synthesis of more complex molecules .
Eigenschaften
CAS-Nummer |
84670-41-7 |
|---|---|
Molekularformel |
C10H9ClN2 |
Molekulargewicht |
192.64 g/mol |
IUPAC-Name |
4-chloro-2,7-dimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C10H9ClN2/c1-6-3-4-8-9(11)5-7(2)13-10(8)12-6/h3-5H,1-2H3 |
InChI-Schlüssel |
LFUQUCOYQGAFFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=NC(=CC(=C2C=C1)Cl)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-[(2-nitrophenyl)amino]benzoate](/img/structure/B8752199.png)


![N-[4-(trifluoromethyl)phenyl]adamantane-1-carboxamide](/img/structure/B8752230.png)










